molecular formula C12H22N2O2 B12927969 rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B12927969
M. Wt: 226.32 g/mol
InChI Key: ZWRPWJNRJXPIGA-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a complex organic compound with a unique structure It is characterized by a hexahydropyrrolo[3,4-c]pyrrole core, which is a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions to form the hexahydropyrrolo[3,4-c]pyrrole core. The tert-butyl ester group is then introduced through esterification reactions, and the methyl group is added via alkylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity, kinetics, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is unique due to its specific combination of a tert-butyl ester group, a methyl substituent, and a hexahydropyrrolo[3,4-c]pyrrole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (3aS,6aR)-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-9-5-13-7-12(9,4)8-14/h9,13H,5-8H2,1-4H3/t9-,12+/m1/s1

InChI Key

ZWRPWJNRJXPIGA-SKDRFNHKSA-N

Isomeric SMILES

C[C@@]12CNC[C@@H]1CN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC12CNCC1CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.